molecular formula C24H34N2O6S2 B12187833 1,4-Bis[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine

1,4-Bis[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine

Cat. No.: B12187833
M. Wt: 510.7 g/mol
InChI Key: QKOGFERGZWUZKB-UHFFFAOYSA-N
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Description

1,4-Bis[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine is a complex organic compound with the molecular formula C21H28N2O6S2 It is characterized by the presence of two methoxy and sulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine typically involves the reaction of piperazine with 2-methoxy-5-(propan-2-yl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the sulfonyl groups may produce thiols or sulfides.

Scientific Research Applications

1,4-Bis[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1,4-Bis[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine exerts its effects involves interactions with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with various receptors or ion channels, modulating their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(3-aminopropyl)piperazine: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.

    2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Another compound with a piperazine ring, but with different substituents, resulting in unique reactivity and uses.

Uniqueness

1,4-Bis[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine is unique due to the presence of both methoxy and sulfonyl groups, which confer specific chemical reactivity and potential biological activities

Properties

Molecular Formula

C24H34N2O6S2

Molecular Weight

510.7 g/mol

IUPAC Name

1,4-bis[(2-methoxy-5-propan-2-ylphenyl)sulfonyl]piperazine

InChI

InChI=1S/C24H34N2O6S2/c1-17(2)19-7-9-21(31-5)23(15-19)33(27,28)25-11-13-26(14-12-25)34(29,30)24-16-20(18(3)4)8-10-22(24)32-6/h7-10,15-18H,11-14H2,1-6H3

InChI Key

QKOGFERGZWUZKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC

Origin of Product

United States

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